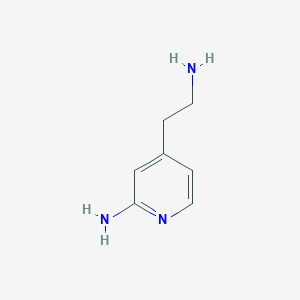

4-(2-Aminoethyl)pyridin-2-amine

Description

Significance of Pyridine-Amine Derivatives as Versatile Chemical Scaffolds

Pyridine-amine derivatives are a class of organic compounds that feature a pyridine (B92270) ring substituted with one or more amino groups. This structural motif is a cornerstone in various scientific fields, from drug discovery to materials science. The pyridine ring, a six-membered heterocycle containing a nitrogen atom, imparts unique electronic properties, polarity, and the ability to form hydrogen bonds. nih.gov

The inclusion of amino groups further enhances their utility, providing sites for additional chemical modifications and specific interactions with biological targets. These derivatives are recognized for their broad spectrum of biological activities. nih.gov For instance, aminopyridines are known to possess good optical properties and thermal stability, suggesting their potential use in the fabrication of optoelectronic devices.

In medicinal chemistry, pyridine-based compounds are integral to the development of therapeutic agents. nih.gov The nitrogen atom in the pyridine ring can improve the water solubility of potentially pharmaceutically active molecules. Polydentate ligands, such as those containing multiple nitrogen donor atoms like pyridine-diamines, are of particular interest in coordination chemistry and the synthesis of metal-organic frameworks due to the enhanced stability of the resulting complexes. nih.gov

Overview of Research Trajectories for 4-(2-Aminoethyl)pyridin-2-amine

Direct research trajectories for this compound are not well-established in current scientific literature. However, by examining research into structurally related compounds, potential areas of investigation can be inferred. The research on various pyridine diamine derivatives provides a roadmap for the potential applications of this chemical family.

For example, studies on other 2,5-diamino pyridine derivatives have shown their potential as CXCR4 antagonists. The CXCR4 receptor is implicated in pathways related to cancer metastasis, inflammation, and HIV-1 proliferation, making its inhibitors a significant area of therapeutic research. nih.gov Similarly, other research has focused on 2-aminopyridine (B139424) scaffolds as potent and selective inhibitors of human neuronal nitric oxide synthase (nNOS), a target for treating various neurological disorders. nih.gov These studies highlight that the arrangement and nature of amino sidechains on a pyridine ring are crucial for achieving high potency and selectivity. nih.gov

Therefore, the research trajectory for a compound like this compound would likely involve its synthesis and screening for various biological activities, leveraging the established importance of the pyridine-amine scaffold. Investigations would probably focus on its potential as a ligand in coordination chemistry or as a core structure in the development of novel therapeutic agents targeting enzymes or receptors where the specific spatial arrangement of its amino groups could lead to valuable interactions.

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3 |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

4-(2-aminoethyl)pyridin-2-amine |

InChI |

InChI=1S/C7H11N3/c8-3-1-6-2-4-10-7(9)5-6/h2,4-5H,1,3,8H2,(H2,9,10) |

InChI Key |

GOTXDZNTMYPRFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1CCN)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways to 4-(2-Aminoethyl)pyridin-2-amine

The construction of the this compound scaffold relies on the strategic introduction of the aminoethyl group at the C4 position and the amino group at the C2 position of the pyridine (B92270) ring.

Conventional Multistep Synthetic Routes

Traditional approaches to synthesizing this compound often involve a series of well-established organic reactions. A common strategy might begin with a suitably substituted pyridine derivative. For instance, a route could commence with a 4-substituted pyridine, which is then elaborated to introduce the 2-amino functionality, or vice versa.

One potential, though not explicitly detailed in the provided search results for this specific molecule, general pathway could involve:

Starting Material: A commercially available or readily synthesized 4-cyanomethylpyridine or a related derivative.

Reduction: The nitrile group can be reduced to a primary amine to form the 2-(pyridin-4-yl)ethanamine core. Various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, can be employed for this transformation.

Amination of the Pyridine Ring: The introduction of the amino group at the 2-position of the pyridine ring can be challenging. One classical method is the Chichibabin reaction, which involves the direct amination of the pyridine ring using sodium amide (NaNH2). However, this reaction often requires harsh conditions and can lead to mixtures of products. A more controlled approach would involve the use of a 2-halopyridine derivative followed by a nucleophilic aromatic substitution (SNAr) with an amine source.

A hypothetical multi-step synthesis might be initiated from 2-chloro-4-methylpyridine. The methyl group could be functionalized to an aminoethyl group through a series of steps, including bromination followed by cyanide displacement and subsequent reduction. The final step would then be the amination at the 2-position.

Strategic Implementation of Protecting Groups

Given the presence of two amino groups in the target molecule, the strategic use of protecting groups is crucial to achieve selectivity and prevent unwanted side reactions. libretexts.org The primary amino group of the ethylamine (B1201723) side chain is typically more nucleophilic than the 2-amino group on the pyridine ring.

Common protecting groups for amines include:

Carbamates: Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) groups are widely used. They can be introduced by reacting the amine with Boc-anhydride or benzyl (B1604629) chloroformate, respectively. These groups can be selectively removed under acidic conditions (Boc) or through hydrogenolysis (Cbz).

Acyl Groups: Acetyl or other acyl groups can be used to protect the amine, forming an amide. libretexts.org However, their removal often requires harsher conditions (strong acid or base hydrolysis).

Trityl Group: The bulky triphenylmethyl (trityl) group can be employed to protect primary amines and is removable under mild acidic conditions. libretexts.org

In a synthetic sequence, the aminoethyl side chain would likely be protected first. This would allow for the subsequent manipulation of the pyridine ring, such as the introduction of the 2-amino group, without interference from the more reactive primary amine. Following the successful construction of the core structure, the protecting group would be removed in the final step to yield this compound.

Advanced Synthetic Approaches

Modern synthetic organic chemistry offers several powerful methods that can be applied to the synthesis of this compound, often providing higher yields, greater efficiency, and milder reaction conditions compared to conventional routes.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has become a cornerstone of C-N bond formation in modern organic synthesis. tandfonline.comnih.govyoutube.comyoutube.com This palladium-catalyzed cross-coupling reaction allows for the efficient formation of aryl amines from aryl halides or triflates and primary or secondary amines. tandfonline.comnih.gov

For the synthesis of this compound, this reaction could be employed to introduce the 2-amino group. A plausible route would involve:

Substrate: A 2-halo-4-(protected-2-aminoethyl)pyridine derivative. The halogen could be chlorine, bromine, or iodine.

Amine Source: Ammonia (B1221849) or a protected form of ammonia.

Catalyst System: A palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and a suitable phosphine (B1218219) ligand (e.g., Xantphos, BINAP). nih.gov The choice of ligand is critical for the success of the reaction. youtube.com

Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3), is required. nih.gov

This approach offers a highly versatile and efficient means to construct the 2-aminopyridine (B139424) moiety. tandfonline.comnih.gov

| Reactants | Catalyst/Ligand | Base | Solvent | Yield | Reference |

| Aryl Bromide, Amine | Dichlorobis(triphenylphosphine)Pd(II)/Xantphos | Sodium tert-butoxide | Toluene | 27-82% | nih.gov |

| Aryl Halide, Amine | Pd2(dba)3/dppp | Sodium tert-butoxide | Toluene | - | nih.gov |

| 2-Chloropyridine derivatives, Aromatic amines | Palladium acetate/vin | - | - | 88-96% | youtube.com |

Transition-Metal-Free N-Arylation Strategies

While transition-metal catalysis is powerful, the development of metal-free alternatives is an active area of research to avoid potential metal contamination in the final product. Transition-metal-free N-arylation reactions can occur through nucleophilic aromatic substitution (SNAr) or via aryne intermediates. researchgate.net

For electron-deficient rings like pyridine, SNAr reactions are a viable option. A 2-halopyridine can react directly with an amine under basic conditions, often at elevated temperatures in a polar aprotic solvent like DMF or DMSO. researchgate.net The reactivity of the halogen follows the order F > Cl > Br > I. Therefore, starting with a 2-fluoropyridine (B1216828) derivative could facilitate the amination step without the need for a metal catalyst. researchgate.net

| Reactants | Base | Solvent | Conditions | Key Feature | Reference |

| Aryl Halides, Amines | KN(Si(CH3)3)2 | Dioxane | - | High yields, avoids metal catalysts | researchgate.net |

| 2-Fluoropyridine, Acetamidine hydrochloride | - | - | Catalyst-free | Uses inexpensive ammonia source | researchgate.net |

Continuous Flow Reactor Systems for Scalable Synthesis

Continuous flow chemistry has emerged as a powerful technology for the scalable and safe synthesis of chemical compounds, including active pharmaceutical ingredients. researchgate.netmdpi.com This methodology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and high-throughput optimization. researchgate.netorganic-chemistry.org

The synthesis of aminopyridine derivatives has been successfully translated to continuous flow systems. researchgate.net For example, the uncatalyzed nucleophilic aromatic substitution of chloropyridines with amines can be achieved in high yields and short reaction times using a high-temperature flow reactor. researchgate.net This approach could be particularly beneficial for the large-scale production of this compound.

A multistep continuous flow synthesis could be designed where intermediates are generated and directly passed to the next reactor without isolation, significantly improving efficiency and reducing waste. mdpi.com The N-oxidation of pyridine derivatives, a potential step in some synthetic routes, has also been shown to be highly efficient in a continuous flow microreactor. organic-chemistry.org

| Reaction Type | Reactor System | Key Advantages | Reference |

| Uncatalyzed SNAr of Chloropyridines | High-temperature flow reactor | Short reaction times, high yields, scalability | researchgate.net |

| N-Oxidation of Pyridine Derivatives | Packed-bed microreactor with TS-1 catalyst | Safer, greener, high efficiency, continuous operation | organic-chemistry.org |

| Multistep API Synthesis | Coupled flow reactors with in-line purification | Automation, reduced manual operations, improved efficiency | mdpi.com |

This compound as a Core Building Block in Organic Synthesis

The chemical compound this compound is a substituted pyridine derivative with the molecular formula C₇H₁₁N₃. uni.lu It possesses three potential points of reactivity: the primary amino group of the ethylamine side chain, the amino group at the 2-position of the pyridine ring, and the pyridine ring itself, which can participate in various chemical transformations. These functional groups theoretically allow it to serve as a versatile building block in the synthesis of more complex molecular architectures.

However, a comprehensive review of available scientific literature indicates a notable absence of published studies detailing the specific use of this compound as a foundational component in organic synthesis. While databases confirm its chemical structure, there is currently no documented research on its application in the construction of elaborate organic molecules or in the diversification of chemical scaffolds. uni.lu

Construction of Complex Organic Molecules

There is no available scientific literature that describes the utilization of this compound as a starting material or intermediate in the synthesis of complex organic molecules. The potential for this compound to act as a precursor in multi-step syntheses remains unexplored in academic and industrial research publications.

Derivatization and Scaffold Diversification

Similarly, the derivatization of this compound and its application in creating diverse molecular scaffolds are not documented in the current body of scientific literature. The bifunctional nature of the molecule, with two distinct amino groups, suggests that it could undergo selective reactions to produce a variety of derivatives. For instance, the primary amine of the ethyl group is expected to be more nucleophilic and less sterically hindered than the 2-amino group on the aromatic ring, potentially allowing for selective acylation, alkylation, or sulfonylation reactions.

Furthermore, the 2-aminopyridine moiety could participate in cyclization reactions to form fused heterocyclic systems. However, specific examples, reaction conditions, and the characterization of any such derivatives are not reported. The potential of this compound to serve as a scaffold for generating libraries of compounds for applications such as drug discovery or materials science has not been realized in published research.

Spectroscopic and Structural Characterization of 4 2 Aminoethyl Pyridin 2 Amine and Its Derivatives

Advanced Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular framework of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (FT-IR and Raman), and High-Resolution Mass Spectrometry (HRMS) offer complementary information, from the local chemical environment of individual atoms to the compound's exact mass and elemental composition.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(2-Aminoethyl)pyridin-2-amine would exhibit distinct signals corresponding to the aromatic protons, the ethyl bridge protons, and the protons of the two different amino groups.

Aromatic Protons: The pyridine (B92270) ring contains three aromatic protons. The proton at the C5 position would likely appear as a doublet, coupled to the proton at C6. The C3 proton would be a singlet or a narrowly split doublet, and the C6 proton would appear as a doublet coupled to the C5 proton. Their chemical shifts are influenced by the electron-donating effects of the two amino groups.

Ethyl Protons: The ethyl bridge would give rise to two triplet signals, each integrating to 2H. The methylene group adjacent to the pyridine ring (-CH₂-Ar) would appear at a downfield position compared to the methylene group adjacent to the terminal amino group (-CH₂-NH₂), due to the ring's deshielding effect.

Amino Protons: The protons of the 2-amino group (-NH₂) and the terminal amino group of the ethyl side chain (-CH₂-NH₂) would likely appear as broad singlets. Their chemical shifts can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

Pyridine Ring Carbons: Five distinct signals would be expected for the pyridine ring carbons. The carbons bearing the amino groups (C2 and C4) would be significantly shielded (shifted upfield) compared to unsubstituted pyridine. The C6 carbon would also be influenced by the adjacent C2-amino group.

Ethyl Group Carbons: Two signals would correspond to the ethyl bridge carbons, with the carbon directly attached to the pyridine ring appearing at a lower field.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-3 (Pyridine) | ~6.0-6.2 | ~95-105 |

| H-5 (Pyridine) | ~6.5-6.8 | ~105-115 |

| H-6 (Pyridine) | ~7.5-7.8 | ~145-150 |

| Ar-CH₂- | ~2.8-3.0 | ~35-40 |

| -CH₂-NH₂ | ~2.9-3.1 | ~40-45 |

| 2-NH₂ | Broad, ~4.5-5.5 | - |

| Ethyl-NH₂ | Broad, ~1.5-2.5 | - |

| C-2 (Pyridine) | - | ~158-162 |

| C-4 (Pyridine) | - | ~150-155 |

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is dominated by vibrations that induce a change in the molecular dipole moment. For this compound, key absorption bands are expected: researchgate.netvscht.czuc.edu

N-H Stretching: Two distinct regions for N-H stretching would be anticipated. The aromatic 2-amino group typically shows asymmetric and symmetric stretching bands between 3300 and 3500 cm⁻¹. The aliphatic primary amine of the ethyl group would also exhibit similar bands in this region.

C-H Stretching: Aliphatic C-H stretching from the ethyl group would appear just below 3000 cm⁻¹, while aromatic C-H stretching from the pyridine ring would be observed just above 3000 cm⁻¹. vscht.cz

N-H Bending: The scissoring vibration of the primary amino groups is expected in the 1580-1650 cm⁻¹ region.

Pyridine Ring Vibrations: C=C and C=N stretching vibrations within the aromatic ring typically result in a series of sharp bands between 1400 and 1600 cm⁻¹.

C-N Stretching: The stretching vibrations for aromatic C-N and aliphatic C-N bonds would appear in the 1250-1335 cm⁻¹ and 1020-1250 cm⁻¹ regions, respectively.

Raman Spectroscopy: Raman spectroscopy is sensitive to vibrations that cause a change in molecular polarizability. It is often complementary to FT-IR. For this molecule, prominent Raman signals would include: nih.govacs.orgresearchgate.net

Symmetric Ring Breathing: A strong, sharp signal characteristic of the pyridine ring's symmetric stretching and breathing mode, typically around 990-1030 cm⁻¹, would be a hallmark of the spectrum.

C-H Stretching: Aromatic and aliphatic C-H stretches are also visible in Raman spectra.

N-H Vibrations: While N-H stretches are often weaker in Raman than in IR, they can still be observed.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Activity |

|---|---|---|

| N-H Stretch (Asymmetric & Symmetric) | 3300-3500 | FT-IR |

| Aromatic C-H Stretch | 3000-3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850-2960 | FT-IR, Raman |

| N-H Bend (Scissoring) | 1580-1650 | FT-IR |

| Pyridine Ring C=C, C=N Stretch | 1400-1600 | FT-IR, Raman |

| Aromatic C-N Stretch | 1250-1335 | FT-IR |

| Pyridine Ring Breathing | 990-1030 | Raman |

HRMS provides the exact mass of a molecule and its fragments with high precision, allowing for the unambiguous determination of its elemental formula. youtube.com For this compound (C₇H₁₁N₃), the expected exact mass of the protonated molecular ion [M+H]⁺ would be a key identifier.

The fragmentation pattern in the mass spectrum provides structural information. Under electron ionization or electrospray ionization (ESI), the molecule would likely undergo characteristic fragmentation. A prominent fragmentation pathway would be the cleavage of the C-C bond beta to the pyridine ring (benzylic-type cleavage), which is a common pathway for alkyl-substituted aromatic systems. nih.govmdpi.com

Expected Fragmentation:

Molecular Ion Peak: The [M+H]⁺ peak would be observed at its calculated exact mass.

Loss of NH₃: Fragmentation of the ethylamine (B1201723) side chain could lead to a loss of ammonia (B1221849) (NH₃).

Benzylic Cleavage: The most probable fragmentation would involve the cleavage of the bond between the two ethyl carbons, leading to the formation of a stable pyridinylmethyl cation.

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₇H₁₂N₃⁺ | 138.1026 |

| [M-NH₂]⁺ | C₇H₁₀N₂⁺ | 122.0866 |

| [C₆H₇N₂]⁺ (Benzylic Cleavage) | C₆H₇N₂⁺ | 107.0604 |

X-ray Crystallographic Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material, providing data on bond lengths, bond angles, and intermolecular interactions. creative-biostructure.comanton-paar.com

While no published crystal structure for this compound itself is available, the technique of single-crystal X-ray diffraction (SCXRD) would be the unequivocal method to establish its solid-state conformation. carleton.eduub.edu By irradiating a single crystal of the compound with X-rays, a diffraction pattern is generated. Analysis of this pattern allows for the complete determination of the atomic arrangement within the crystal lattice. creative-biostructure.com This would reveal the precise bond lengths and angles of the pyridine ring and the aminoethyl side chain, as well as the conformation of the side chain relative to the ring.

The crystal packing of aminopyridine derivatives is heavily influenced by strong and directional intermolecular interactions, particularly hydrogen bonding and π-π stacking. epa.gov Based on studies of related diaminopyridines, a rich network of hydrogen bonds would be expected to dominate the crystal structure of this compound. nih.govacs.org

Hydrogen Bonding: The molecule possesses multiple hydrogen bond donors (the two -NH₂ groups) and acceptors (the pyridine ring nitrogen and the amino nitrogens). This facilitates the formation of robust supramolecular architectures. Common motifs in diaminopyridines include the formation of dimers through N-H···N interactions, where one amino group donates to the pyridine nitrogen of a neighboring molecule. epa.govacs.org Additionally, the amino groups can interact with each other, forming extended chains or sheets. epa.gov

π-π Stacking: The aromatic pyridine rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice. These interactions would involve the face-to-face or offset arrangement of adjacent pyridine rings.

| Interaction Type | Donor Group | Acceptor Group | Potential Motif |

|---|---|---|---|

| Hydrogen Bond | 2-Amino (-NH₂) | Pyridine Nitrogen (N1) | Dimer, Chain |

| Hydrogen Bond | Ethyl-Amino (-NH₂) | Pyridine Nitrogen (N1) | Chain, Network |

| Hydrogen Bond | Amino (-NH₂) | Amino (-NH₂) | Dimer, Sheet |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Columnar Stacks |

Based on a comprehensive review of available scientific literature, there is currently no specific research detailing the coordination chemistry of the compound "this compound." The synthesis, characterization, and structural elucidation of its metal complexes have not been reported in the searched scholarly articles.

The user's request for a detailed article following a specific outline for this compound cannot be fulfilled without resulting in speculation or scientific inaccuracy, as the foundational research data is absent from the available resources.

However, significant research has been conducted on the closely related isomer, 4-(2-Aminoethyl)pyridine (also known as 4aepy), which lacks the 2-amino group. To provide relevant information, the coordination chemistry of this related ligand is summarized below. It is crucial to note that the presence of the additional 2-amino group in the user's specified compound would fundamentally alter its coordination properties, likely increasing its denticity and leading to different complex structures.

Coordination Chemistry of the Related Ligand: 4-(2-Aminoethyl)pyridine (4aepy)

Studies on 4-(2-Aminoethyl)pyridine show that it participates in the formation of various coordination compounds, including one-dimensional polymeric metal complexes. researchgate.net

Ligand Properties of 4-(2-Aminoethyl)pyridine

Binding Modes: 4-(2-Aminoethyl)pyridine typically acts as a monodentate or a bridging ligand.

As a monodentate ligand , it coordinates to a metal center through the nitrogen atom of the pyridine ring. researchgate.net

As a bridging ligand (μ-4aepy) , it can link two different metal centers, which is a key feature in the formation of coordination polymers. researchgate.net

Synthesis and Structure of Metal Complexes with 4-(2-Aminoethyl)pyridine

Research has demonstrated the synthesis of heteronuclear coordination polymers incorporating 4aepy. For example, the one-dimensional polymeric complexes [Zn(NH₃)(μ-4aepy)Ni(μ-CN)(CN)₃]n and [Cu(H₂O)(μ-4aepy)Pd(μ-CN)(CN)₃]n have been synthesized and characterized. researchgate.net

Synthesis: These complexes are generally synthesized by reacting solutions of the respective metal salts with the 4aepy ligand.

Structural Features: Single-crystal X-ray diffraction studies have revealed the structural details of these polymers. researchgate.net

In [Zn(NH₃)(μ-4aepy)Ni(μ-CN)(CN)₃]n, the Zn(II) ion exhibits a distorted octahedral coordination geometry, while the Ni(II) ion has a square planar geometry. researchgate.net

The 4aepy ligand acts as a bridge connecting the metal centers, contributing to the formation of the one-dimensional chain.

Supramolecular structures are often stabilized by hydrogen bonding interactions. researchgate.net

While the coordination chemistry of the related ligand 4-(2-Aminoethyl)pyridine provides some insight into how such molecules can behave, no direct data is available for this compound. The additional amino group at the 2-position would provide a second nitrogen donor in close proximity to the pyridine nitrogen, creating a potential bidentate N,N-chelate binding site. This would significantly influence its ligand field strength, the geometry of its metal complexes, and its ability to form polymeric structures. Without experimental data, any further discussion on the coordination chemistry of this compound would be speculative.

Coordination Chemistry and Metal Complexation of 4 2 Aminoethyl Pyridin 2 Amine

Structural Elucidation of Coordination Compounds

Examination of Metal-Ligand Bonding ParametersWithout experimental or theoretical structural data, an examination of metal-ligand bond lengths and angles is not possible.

Until research on the coordination chemistry of 4-(2-Aminoethyl)pyridin-2-amine is conducted and published, a detailed and accurate article on this specific topic cannot be generated.

Computational Chemistry and Theoretical Investigations

Computational Elucidation of Reaction Mechanisms

The study of reaction mechanisms at a molecular level is a cornerstone of computational chemistry. For a molecule like 4-(2-Aminoethyl)pyridin-2-amine, with its multiple reactive sites—the two amino groups and the pyridine (B92270) ring—computational methods can unravel the intricate details of its chemical transformations.

Identification and Characterization of Transition States

Transition state theory is a fundamental concept in chemical kinetics, and computational chemistry provides the tools to locate and characterize the high-energy transition state structures that connect reactants to products. While specific transition state analyses for reactions involving this compound are not extensively documented in publicly available literature, the methodologies are well-established.

Using Density Functional Theory (DFT) methods, researchers can model the potential energy surface of a reaction. A transition state is a first-order saddle point on this surface, with one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. The geometry, energy, and vibrational frequencies of the transition state are crucial for understanding the reaction's feasibility and rate. For instance, in a potential N-alkylation reaction of this compound, computational models could distinguish between the transition states for the reaction at the primary amino group versus the amino group on the pyridine ring, providing insights into regioselectivity.

Mapping Reaction Energetic Profiles

A reaction's energetic profile, or potential energy surface, provides a comprehensive view of the energy changes that occur as reactants are converted into products. This mapping involves calculating the energies of reactants, intermediates, transition states, and products. The difference in energy between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate.

For a molecule like this compound, computational studies can map the energetic profiles for various reactions, such as acylation, alkylation, or cyclization. These profiles can reveal whether a reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic) and whether it is kinetically feasible (low activation energy). For example, a DFT study on the reaction of pyridinium (B92312) salts with π-deficient ethylenes detailed the mechanism and energetics, showing how different pathways can lead to various products. researchgate.net Although not specific to the title compound, this type of analysis could be applied to understand its reactivity.

Modeling of Solvent Effects on Molecular and Reaction Properties (e.g., Polarized Continuum Models)

Reactions are typically carried out in a solvent, which can significantly influence molecular properties and reaction pathways. The Polarizable Continuum Model (PCM) is a widely used computational method to account for the effects of a solvent without explicitly modeling each solvent molecule. wikipedia.orgnumberanalytics.comuni-muenchen.de In PCM, the solute is placed in a cavity within a continuous dielectric medium that represents the solvent. wikipedia.orguni-muenchen.de The solute's electric field polarizes the dielectric, which in turn creates a reaction field that interacts with the solute, affecting its energy and properties.

The choice of solvent can alter the stability of reactants, transition states, and products to different extents, thereby changing the reaction's energetic profile. For instance, polar solvents would be expected to stabilize charged or highly polar species. A study on substituted pyridines demonstrated that while nucleophilicity trends were similar in the gas phase and with a solvent model, there were noticeable differences. ias.ac.in The application of PCM to the study of this compound could provide valuable information on how its conformation and reactivity are influenced by different solvent environments, which is crucial for optimizing reaction conditions.

Derivation and Interpretation of Computational Molecular Descriptors

Computational methods can calculate a variety of molecular descriptors that quantify different aspects of a molecule's electronic structure and potential reactivity. These descriptors are valuable for structure-activity relationship studies and for predicting the behavior of new compounds. A DFT study on the related compound 4-(1-aminoethyl)pyridine provides a good proxy for understanding the types of descriptors that can be calculated for this compound. dergipark.org.tr

Key molecular descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability.

Global Reactivity Descriptors: These are derived from the HOMO and LUMO energies and provide a more quantitative measure of reactivity. They include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

The following table presents calculated molecular descriptors for the analogous compound 4-(1-aminoethyl)pyridine, which are expected to be similar for this compound. The calculations were performed using DFT with the B3LYP and B3PW91 functionals and the 6-311+G(d,p) basis set. dergipark.org.tr

| Descriptor | B3LYP | B3PW91 |

|---|---|---|

| HOMO Energy (eV) | -5.69 | -5.73 |

| LUMO Energy (eV) | 0.39 | 0.36 |

| Energy Gap (ΔE) (eV) | 6.08 | 6.09 |

| Ionization Potential (I) (eV) | 5.69 | 5.73 |

| Electron Affinity (A) (eV) | -0.39 | -0.36 |

| Electronegativity (χ) (eV) | 2.65 | 2.68 |

| Chemical Hardness (η) (eV) | 3.04 | 3.05 |

| Softness (S) (eV⁻¹) | 0.16 | 0.16 |

| Electrophilicity Index (ω) (eV) | 2.64 | 2.60 |

These descriptors collectively provide a detailed electronic profile of the molecule, suggesting it has a significant HOMO-LUMO gap, indicating good stability. The electrophilicity index can be used to compare its reactivity with other compounds in a quantitative manner.

Reactivity Studies and Reaction Mechanisms

General Reaction Types

The reactivity of 4-(2-Aminoethyl)pyridin-2-amine can be understood by examining the typical reactions of its core components—the pyridine (B92270) nucleus and the amino groups.

Specific studies detailing the oxidation of this compound are not extensively documented in the reviewed literature. However, the reactivity of its functional groups suggests several potential oxidation pathways. The primary amino groups, both the aromatic C2-amine and the ethylamine (B1201723) side chain, are susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, these could be transformed into nitroso, nitro, or other nitrogen-containing functional groups. The ethyl side chain itself could undergo oxidation under harsh conditions. While the pyridine ring is generally resistant to oxidation compared to benzene, strong oxidizing agents can lead to the formation of pyridine N-oxides. For instance, related amino alcohol compounds can have their hydroxyl groups oxidized to carbonyls using reagents like potassium permanganate.

The pyridine ring is the primary site for potential reduction in this compound. The amino groups are already in their most reduced state. The reduction of the pyridine ring typically requires catalytic hydrogenation under specific conditions, which would convert the aromatic pyridine to a piperidine (B6355638) ring. This transformation significantly alters the electronic properties and geometry of the molecule. The reduction of imine derivatives, which can be formed from this compound (see Section 6.2), to secondary amines is a well-established reaction, commonly achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄). nih.gov

The pyridine ring's electronic nature governs its substitution patterns. The nitrogen heteroatom makes the ring electron-deficient relative to benzene, which influences its susceptibility to nucleophilic and electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

Pyridine and its derivatives are known to undergo nucleophilic aromatic substitution, particularly at the 2- and 4-positions (ortho and para to the nitrogen). youtube.comquimicaorganica.org This regioselectivity is due to the ability of the electronegative nitrogen atom to stabilize the negatively charged intermediate (a Meisenheimer-type complex) formed during the reaction. stackexchange.com For an SNAr reaction to proceed efficiently, a good leaving group, typically a halide, must be present at the 2- or 4-position. tandfonline.com

In this compound, the C2-amino group is a poor leaving group. Therefore, direct SNAr reactions on the parent molecule are unlikely. However, the presence of the two electron-donating amino groups generally deactivates the ring toward nucleophilic attack. Synthetic strategies for analogous compounds sometimes involve introducing a halogen at the C2 position, which can then be displaced by a nucleophile. rsc.org

Electrophilic Aromatic Substitution (EAS)

Table 1: Summary of Predicted Substitution Reactivity

| Reaction Type | Position of Attack | Influencing Factors | Predicted Outcome |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C2, C6 | Presence of a good leaving group is required. Amino groups are deactivating for SNAr. | Unlikely on the parent molecule. Possible on a halogenated derivative. |

| Electrophilic Aromatic Substitution (EAS) | C3, C5 | Strong activation by C2-NH₂ and C4-alkylamine groups, competing with deactivation by ring nitrogen. | Substitution is plausible at the C3 and C5 positions under controlled conditions. |

Formation of Schiff Bases and Related Imine Derivatives

A characteristic reaction of primary amines is their condensation with carbonyl compounds (aldehydes and ketones) to form Schiff bases, which contain a carbon-nitrogen double bond (imine). youtube.comnih.gov The reaction mechanism involves a two-step process: the nucleophilic addition of the primary amine to the carbonyl carbon to form an unstable carbinolamine or hemiaminal intermediate, followed by the elimination of a water molecule to yield the stable imine. youtube.comyoutube.com

This compound possesses two primary amine functionalities, both of which can participate in Schiff base formation:

The primary alkylamine of the 4-(2-aminoethyl) group.

The primary aromatic amine at the 2-position.

The alkylamine is generally more basic and nucleophilic than the aromatic amine, suggesting it may react more readily with carbonyl compounds. However, the specific outcome can depend on the reaction conditions and the nature of the carbonyl reactant. It is possible to achieve selective reaction at one site or derivatization at both amino groups. The formation of Schiff bases from 2-aminopyridine (B139424) and other amino-heterocycles has been extensively studied. nih.govmostwiedzy.pl These imine derivatives are often stable compounds that can be isolated and characterized. nih.gov

Table 2: Examples of Carbonyl Reactants for Schiff Base Formation

| Carbonyl Compound | Class | Potential Product Type |

|---|---|---|

| Benzaldehyde | Aromatic Aldehyde | N-Benzylidene derivative |

| Salicylaldehyde | Hydroxy Aromatic Aldehyde | N-(2-Hydroxybenzylidene) derivative |

| Acetone | Aliphatic Ketone | N-Isopropylidene derivative |

| Cyclohexanone | Cyclic Ketone | N-Cyclohexylidene derivative |

| Glyoxal | Dialdehyde | Bis-imine or polymeric structures |

Dehydrogenation Reactions of Amino Functionalities

The dehydrogenation of amines is an oxidation process that can lead to the formation of imines or, with further oxidation, nitriles. This transformation typically requires a catalyst, often a transition metal complex, and specific reaction conditions. While a fundamental reaction type for amines, specific studies on the catalytic dehydrogenation of the amino functionalities in this compound are not prominent in the surveyed literature. If subjected to such a reaction, the primary amino groups could theoretically be converted into imines, representing another route to the formation of carbon-nitrogen double bonds.

Applications in Advanced Materials Science

Integration into Perovskite Materials

Two-dimensional (2D) hybrid perovskites are a class of materials where organic cations are inserted between inorganic layers. The size, shape, and chemical nature of these organic cations are critical in determining the structural and electronic properties of the resulting perovskite material.

Role as Organic Cations in the Assembly of Two-Dimensional Perovskites

No studies were found that utilize "4-(2-Aminoethyl)pyridin-2-amine" as an organic cation in the synthesis of 2D perovskites. Research in this area extensively documents the use of other, often similar, organic molecules like 4-(2-Aminoethyl)pyridine (4AEPy) and 2-(2-Aminoethyl)pyridine (2-AEP), but not the specified 2-amine derivative.

Structural Impact on Perovskite Layer Spacing and Conformation

Consequently, without any instances of its integration into perovskites, there is no data on the structural impact "this compound" might have on layer spacing or conformation. The additional amine group at the 2-position of the pyridine (B92270) ring would theoretically alter its charge distribution, size, and bonding capability compared to its non-aminated counterpart, 4-(2-Aminoethyl)pyridine, but its specific effects have not been experimentally investigated or reported.

Polymer Functionalization and Grafting Applications

The chemical modification of polymers like cellulose (B213188) is a key strategy for creating new materials with tailored properties. Amines are frequently used for such functionalization due to their reactivity.

Chemical Modification of Cellulose and Other Polymeric Backbones

A search for the chemical modification of cellulose or other polymers using "this compound" did not yield any specific examples. General methods for grafting amines onto polymeric backbones are well-established, but the application of this particular diamine has not been described.

Synthesis of Functionalized Amino Cellulose Derivatives

There are no documented syntheses of functionalized amino cellulose derivatives that specifically employ "this compound" as the functionalizing agent. While the synthesis of various amino cellulose derivatives is a known field of research, it does not include this specific compound.

Catalytic Applications of 4 2 Aminoethyl Pyridin 2 Amine and Its Complexes

Ligand Role in Homogeneous Catalysis

No information is available in the reviewed literature regarding the role of 4-(2-Aminoethyl)pyridin-2-amine as a ligand in homogeneous catalysis.

Application in Transition Metal-Catalyzed Transformations (e.g., Dehydrogenation of Amines)

There are no documented applications of this compound or its complexes in transition metal-catalyzed transformations, including the dehydrogenation of amines, within the reviewed scientific literature.

Investigation of Substrate Scope and Catalytic Efficiency

As no catalytic applications have been reported, there are no investigations into the substrate scope or catalytic efficiency of this compound.

Mechanistic Studies of Catalytic Cycles

No mechanistic studies of catalytic cycles involving this compound have been found in the reviewed literature.

Supramolecular Chemistry and Self Assembly

Hydrogen Bonding Interactions in Solid-State and Solution Architectures

The primary amine (-NH2) and the secondary amine (-NH-) in the aminoethyl group, along with the pyridine (B92270) ring nitrogen and the 2-amino group, are all potential sites for hydrogen bonding. The amino groups primarily act as hydrogen bond donors, while the pyridine nitrogen is a hydrogen bond acceptor. The nitrogen of the 2-amino group can also act as an acceptor. These functionalities can engage in a variety of hydrogen bonding motifs, leading to the formation of discrete assemblies, one-dimensional chains, two-dimensional sheets, and three-dimensional networks.

In the solid state, 2-aminopyridine (B139424) and its derivatives are known to form well-defined hydrogen-bonded structures. rsc.orgnih.gov For instance, 2-aminopyridinium cations have been shown to act as "glue," linking polyanions through N-H---O hydrogen bonds to create ordered two-dimensional arrangements. nih.gov Similarly, 4-(2-Aminoethyl)pyridin-2-amine can form robust intermolecular hydrogen bonds. The primary amine is capable of forming multiple hydrogen bonds, potentially leading to the formation of dimeric structures or extended chains. The flexible ethyl linker allows the molecule to adopt various conformations to optimize these interactions. rsc.org

In solution, the hydrogen bonding capabilities of this compound are crucial for its interaction with other molecules and for pre-organizing assemblies. The relative strength of the different hydrogen bond donors and acceptors can be influenced by the solvent and the presence of other interacting species. For example, in the presence of carboxylic acids, proton transfer from the acid to the more basic pyridine nitrogen or the aminoethyl nitrogen can occur, leading to the formation of organic salts with distinct hydrogen-bonding patterns. Studies on aminopyridine isomers have shown that their separation can be achieved based on their hydrogen bonding interactions with a stationary phase in chromatography. sielc.com

The interplay between the different hydrogen bonding sites can lead to the formation of specific supramolecular synthons. For example, the classic R22(8) graphite-set motif, common in systems with self-complementary hydrogen bond donors and acceptors, could be envisaged. nih.govnih.gov The formation of such predictable motifs is a cornerstone of crystal engineering. rsc.orgmdpi.com

Table of Potential Hydrogen Bonding Interactions

| Donor Group | Acceptor Group | Interaction Type | Potential Motif |

| Primary Amine (-NH2) | Pyridine Nitrogen | Intermolecular | Chain/Sheet |

| Secondary Amine (-NH-) | Pyridine Nitrogen | Intermolecular | Chain/Sheet |

| Primary Amine (-NH2) | Primary Amine (-NH2) | Intermolecular | Dimer/Chain |

| Secondary Amine (-NH-) | Primary Amine (-NH2) | Intermolecular | Dimer/Chain |

| 2-Amino Group (-NH2) | Pyridine Nitrogen | Intramolecular/Intermolecular | Ring/Chain |

Pi-Stacking and Metal-Pi Interactions in Self-Assembled Systems

The pyridine ring of this compound is an aromatic system that can participate in pi-stacking interactions. These non-covalent interactions, arising from the attraction between the electron-rich and electron-poor regions of aromatic rings, play a significant role in the organization of molecules in both the solid state and solution. nih.gov The stacking can occur in a face-to-face or, more commonly, a parallel-displaced manner. chemrxiv.org The presence of the amino groups, which are electron-donating, can influence the electron density of the pyridine ring and thus modulate the strength and geometry of the pi-stacking interactions. rsc.org In related systems, pi-pi stacking interactions have been observed to direct the formation of columnar or layered structures. nih.gov

Furthermore, the electron-rich pi-system of the pyridine ring can interact favorably with metal ions, leading to metal-pi interactions. These interactions are a subset of a broader class known as cation-pi interactions, which are significant in both biological and synthetic systems. acs.org The pyridine ring can act as a pi-donor ligand to a variety of transition metals. wikipedia.orgwikiwand.com The strength of this interaction depends on the nature of the metal ion and the substituents on the pyridine ring. The amino groups on this compound would enhance the electron density of the ring, potentially strengthening its interaction with electron-deficient metal centers.

The combination of the chelating aminoethyl group and the pyridine nitrogen allows this compound to act as a versatile ligand for metal coordination. The coordination of a metal ion to the nitrogen atoms can bring the pyridine ring into close proximity with the metal, facilitating metal-pi interactions. These interactions can play a crucial role in the structure and stability of the resulting metal-organic complexes.

Table of Pi-Interactions

| Interaction Type | Interacting Moieties | Typical Distance (Å) | Significance |

| Pi-Pi Stacking | Pyridine Ring - Pyridine Ring | 3.3 - 3.8 | Directs assembly of columnar or layered structures |

| Metal-Pi | Metal Ion - Pyridine Ring | Varies with metal | Stabilizes metal-organic complexes |

| Cation-Pi | Cation - Pyridine Ring | Varies with cation | Important in molecular recognition |

Design and Formation of Three-Dimensional Supramolecular Networks

The multifunctionality of this compound makes it an excellent candidate for the construction of three-dimensional (3D) supramolecular networks. The formation of such networks relies on the predictable and directional nature of non-covalent interactions. By combining hydrogen bonding, pi-stacking, and metal coordination, it is possible to design and synthesize complex, porous, and functional materials.

The flexible ethyl linker in this compound provides conformational freedom, allowing the molecule to adapt its geometry to form stable 3D structures. rsc.orgnih.gov This flexibility can be both an advantage and a challenge in crystal engineering. While it allows for the formation of a wider range of structures, it can also make the prediction of the final structure more complex. The use of rigid co-ligands or templates can help to control the dimensionality and topology of the resulting network.

Metal coordination can be used to create more robust and rigid 3D frameworks. The ability of this compound to act as a chelating ligand allows for the formation of well-defined metal-organic nodes. These nodes can then be connected through other interactions, such as hydrogen bonding or pi-stacking, to form a 3D metal-organic framework (MOF). The choice of metal ion and counter-ion can significantly influence the final structure and properties of the network. nih.gov

Template-Directed Synthesis of Supramolecular Cages and Architectures

Template-directed synthesis is a powerful strategy in supramolecular chemistry for the construction of complex architectures such as cages, capsules, and catenanes. This approach relies on the use of a template molecule or ion to organize a set of building blocks into a specific pre-reactive arrangement, facilitating a subsequent covalent bond-forming reaction.

The structure of this compound, with its convergent hydrogen bonding and metal-coordinating sites, makes it a promising component for template-directed synthesis. For instance, a metal ion could act as a template, coordinating to multiple molecules of this compound and bringing their reactive termini into close proximity. A subsequent ring-closing reaction could then lead to the formation of a supramolecular cage.

Alternatively, an anionic template could be used, interacting with the protonated forms of this compound through hydrogen bonding. This could pre-organize the molecules around the template, again facilitating a cage-forming reaction. The synthesis of substituted pyridines through multi-component reactions is a well-established field, and similar strategies could be adapted for the construction of more complex supramolecular systems. nih.govnih.gov

The design of such a template-directed synthesis would require careful consideration of the geometry of the building block, the size and shape of the template, and the nature of the linking reaction. The flexibility of the ethyl linker in this compound would need to be taken into account, as it could allow for the formation of different-sized cages depending on the template used.

Research on "this compound" Remains Largely Uncharted Territory

Despite the vast landscape of chemical synthesis and materials science, the specific compound This compound appears to be a molecule with a minimal research footprint. A thorough review of available scientific literature and chemical databases reveals a significant lack of published studies on its synthesis, properties, and potential applications. While its isomers, such as 4-(2-Aminoethyl)pyridine and 2-(2-Aminoethyl)pyridine, are well-documented and commercially available, "this compound" remains an obscure entity in the chemical world.

A search in the PubChem database confirms the existence of the dihydrochloride (B599025) salt of this compound, providing its fundamental chemical identifiers. However, the database entry explicitly states that there is no literature data available for this compound. This indicates that it has not been the subject of significant academic or industrial research.

The absence of dedicated research on this particular molecule means that a detailed discussion on the following forward-looking research perspectives, as requested, cannot be substantiated with current scientific evidence:

Research Perspectives and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.